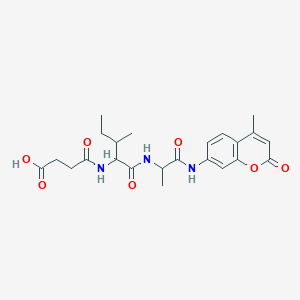

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin

Beschreibung

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is a fluorogenic substrate widely used in enzymology and protease research. Its structure comprises a 7-amido-4-methylcoumarin (AMC) fluorophore linked to a peptide chain (Ile-Ala) modified with a succinyl group. Upon enzymatic cleavage of the peptide bond, the AMC moiety is released, emitting fluorescence at 460 nm when excited at 380 nm, enabling real-time monitoring of protease activity . This compound is particularly valued for its sensitivity and specificity in assays targeting proteases like chymotrypsin or microbial enzymes, where the Ile-Ala sequence dictates substrate recognition .

Eigenschaften

IUPAC Name |

4-[[3-methyl-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O7/c1-5-12(2)21(26-18(27)8-9-19(28)29)23(32)24-14(4)22(31)25-15-6-7-16-13(3)10-20(30)33-17(16)11-15/h6-7,10-12,14,21H,5,8-9H2,1-4H3,(H,24,32)(H,25,31)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJBNOSZSJDELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402202 | |

| Record name | N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126103-95-5 | |

| Record name | N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mechanochemical Pechmann Reaction

The 7-amino-4-methylcoumarin scaffold is synthesized via a solvent-free Pechmann condensation between m-aminophenol and ethyl acetoacetate , catalyzed by indium(III) chloride (InCl₃) under high-speed ball milling (HSBM) conditions. Key parameters include:

The mechanochemical approach eliminates solvent use, reduces energy consumption, and achieves near-quantitative conversion. The reaction proceeds via acid-catalyzed cyclodehydration, forming the coumarin ring (Figure 1).

Table 1: Optimization of 7-Amino-4-Methylcoumarin Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (InCl₃) | 3 mol% | 92 |

| Milling frequency | 60 Hz | 89 |

| Reaction time | 10 min | 92 |

Synthesis of Succinyl-Ile-Ala Dipeptide

Enzymatic Peptide Bond Formation

The dipeptide Ile-Ala is synthesized via kinetically controlled protease-catalyzed amidation . Modified trypsin, stabilized with ethylene glycol bis(succinic acid N-hydroxysuccinimide ester) (EG-NHS) , demonstrates enhanced thermostability (T₅₀ = 59°C vs. 46°C for native trypsin) and catalytic efficiency in organic solvents.

Reaction Conditions:

Succinylation of Ile-Ala

The N-terminus of Ile-Ala is succinylated using succinic anhydride in alkaline conditions:

-

Ile-Ala (1 eq) is dissolved in 0.1 M sodium bicarbonate (pH 8.5).

-

Succinic anhydride (1.2 eq) is added incrementally at 0°C.

Conjugation of Succinyl-Ile-Ala to 7-Amino-4-Methylcoumarin

Carbodiimide-Mediated Coupling

The 7-amino group of 4-methylcoumarin is coupled to the C-terminus of succinyl-Ile-Ala using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) :

Table 2: Coupling Efficiency Under Varied Conditions

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 25 | 78 |

| Acetonitrile | 4 | 85 |

| THF | 25 | 62 |

Enzymatic Aminolysis

EG-NHS-modified trypsin catalyzes the aminolysis of succinyl-Ile-Ala methyl ester with 7-amino-4-methylcoumarin in 95% acetonitrile :

Analytical Characterization

Spectral Data

Purity Assessment

Challenges and Optimization Strategies

Racemization Control

Analyse Chemischer Reaktionen

Types of Reactions

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by proteases. It can also participate in:

Oxidation: Under specific conditions, the compound can undergo oxidation, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, although these are less common.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin, chymotrypsin, and elastase.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis Products: The primary products are the individual amino acids and 7-amido-4-methylcoumarin.

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is extensively used in scientific research, particularly in the following fields:

Chemistry: As a substrate in enzyme kinetics studies to measure protease activity.

Biology: In the study of proteolytic enzymes and their inhibitors.

Medicine: For the development of diagnostic assays and therapeutic agents targeting proteases.

Wirkmechanismus

The compound acts as a substrate for proteases, which cleave the amide bond between the amino acids and the 7-amido-4-methylcoumarin moiety. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured. The fluorescence intensity is directly proportional to the protease activity, allowing for precise enzyme kinetics studies .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Modified Peptide Chains

Several analogs vary in their peptide sequences, altering enzyme specificity and kinetic parameters:

Key Findings :

- Peptide length and residue hydrophobicity directly influence substrate-enzyme affinity. For example, the Trp residue in N-Succinyl-Ile-Ile-Trp-7-amido-4-methylcoumarin enhances interactions with bacterial proteases .

- Substitution of 4-methylcoumarin with 4-trifluoromethylcoumarin (as in ) improves resistance to photobleaching, critical for long-term assays .

Variants with Modified Coumarin Substituents

Substituents on the coumarin ring modulate fluorescence properties and biological activity:

Key Findings :

- COUMATE’s 7-O-sulfamate group enables potent, nonsteroidal inhibition of steroid sulfatase, a therapeutic target in breast cancer .

- Diethylamino substitution at the 7-position () shifts fluorescence to longer wavelengths, expanding utility in multiplex assays .

Amino Acid-Coumarin Hybrids

Coumarin derivatives conjugated to single amino acids serve as minimalist substrates:

Key Findings :

- Single-amino acid coumarin conjugates (e.g., Ala-AMC) are cost-effective tools for high-throughput protease screening but lack the specificity of longer peptide chains .

Biologische Aktivität

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin (SIAMC) is a synthetic peptide substrate that has garnered attention for its biological activity, particularly in enzymatic assays involving aminopeptidases. This compound is a derivative of 7-amido-4-methylcoumarin, which is widely used in biochemical studies due to its fluorescent properties upon hydrolysis. The biological significance of SIAMC lies in its role as a substrate for various enzymes, particularly those involved in protein metabolism.

SIAMC is characterized by its structure, which includes:

- Amino acid sequence : N-succinyl-Ile-Ala

- Fluorogenic moiety : 7-amido-4-methylcoumarin

This structure allows SIAMC to be utilized in assays to measure enzymatic activity through the release of fluorescent products.

Aminopeptidase Activity

SIAMC has been primarily studied in the context of aminopeptidase activity. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of peptides and proteins. Research indicates that SIAMC is effectively hydrolyzed by various aminopeptidases, making it a valuable tool for studying these enzymes' kinetics and mechanisms.

In a study examining proteolytic activities in Borrelia burgdorferi, SIAMC was used as a substrate to assess enzyme activity. The results showed that enzyme extracts from B. burgdorferi could hydrolyze SIAMC, indicating its utility in understanding the enzymatic processes involved in this pathogen's lifecycle .

Inhibition Studies

Inhibition studies have revealed important insights into the regulation of aminopeptidase activity. Various inhibitors were tested against the enzymatic hydrolysis of SIAMC, demonstrating that compounds such as EDTA and phenylmethylsulfonyl fluoride (PMSF) could significantly reduce enzyme activity. This highlights the potential for developing therapeutic agents targeting aminopeptidases using substrates like SIAMC .

Role in Pathogen Biology

Aminopeptidases play crucial roles in the biology of pathogens, including their survival and virulence. By understanding how SIAMC interacts with these enzymes, researchers can develop strategies to inhibit their activity, potentially leading to new treatments for diseases caused by pathogens like B. burgdorferi.

Applications in Drug Development

The structural characteristics of SIAMC make it a candidate for drug development, particularly in creating inhibitors for specific enzymes involved in disease processes. The ability to modify the coumarin moiety allows for the synthesis of derivatives with enhanced biological activity or specificity .

Case Studies and Research Findings

- Enzyme Characterization : A study characterized an aminopeptidase from B. burgdorferi using SIAMC as a substrate, revealing that the enzyme's activity was dependent on its oligomeric structure and not on interchain disulfide bonds .

- Inhibitor Screening : Research conducted on various inhibitors demonstrated that certain compounds could effectively inhibit the hydrolysis of SIAMC by aminopeptidases, suggesting avenues for therapeutic intervention .

- Fluorescence Assays : The use of fluorescence assays to measure the release of 7-amido-4-methylcoumarin from SIAMC has been established as a reliable method for assessing aminopeptidase activity across different biological systems .

Q & A

Basic: What is the role of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin in enzyme activity assays?

Answer:

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is a fluorogenic substrate widely used to measure protease activity, particularly for chymotrypsin-like enzymes. Upon enzymatic cleavage of the amide bond, the 7-amino-4-methylcoumarin (AMC) moiety is released, producing a fluorescent signal detectable at excitation/emission wavelengths of 380/460 nm. This allows real-time quantification of enzyme kinetics . The succinyl-Ile-Ala sequence mimics natural peptide substrates, enhancing specificity for target proteases involved in pathways like apoptosis or tumor suppression .

Basic: How is the enzymatic hydrolysis of this compound quantified fluorometrically?

Answer:

Fluorometric quantification requires:

- Calibration curve : Prepare AMC standards (0–100 µM) to correlate fluorescence intensity with concentration .

- Assay conditions : Use a buffer system (e.g., Tris-HCl, pH 8.0) and maintain temperature (25–37°C) to stabilize enzyme activity .

- Instrumentation : A microplate reader with appropriate filters (ex: 380 nm, em: 460 nm) is used. Data are normalized to negative controls (substrate without enzyme) to account for background fluorescence .

Advanced: How can researchers optimize assay conditions when using this substrate for chymotrypsin-like proteases?

Answer:

Optimization involves:

- pH dependence : Test buffers across pH 6.0–9.0 (e.g., phosphate, Tris) to identify optimal enzyme activity. For example, chymotrypsin exhibits peak activity at pH 7.8–8.5 .

- Ionic strength : Vary NaCl concentration (0–150 mM) to assess effects on substrate binding and enzyme stability.

- Inhibitor validation : Include serine protease inhibitors (e.g., PMSF, aprotinin) to confirm signal specificity .

- Temperature kinetics : Perform time-course assays at 25°C, 37°C, and 42°C to determine Arrhenius activation energy and thermal stability .

Advanced: How to resolve discrepancies in reported kinetic parameters (e.g., Km, Vmax) across studies using this substrate?

Answer:

Discrepancies may arise from:

- Substrate purity : Verify purity via HPLC (≥95%) and confirm absence of free AMC contamination, which inflates background signals .

- Enzyme source : Commercial vs. recombinant enzymes may differ in post-translational modifications. Validate activity with a reference substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC) .

- Assay format : Compare kinetic data from continuous (real-time) vs. endpoint assays. Continuous assays are less prone to substrate depletion artifacts .

- Data normalization : Express activity as specific activity (units/mg protein) rather than raw fluorescence to account for protein concentration variability .

Advanced: What controls are necessary to validate specificity in studies using this substrate?

Answer:

Critical controls include:

- Enzyme-negative control : Substrate alone to detect non-enzymatic hydrolysis or autofluorescence.

- Inhibitor-treated samples : Pre-incubate enzymes with 1 mM PMSF (serine protease inhibitor) or EDTA (metalloprotease inhibitor) to confirm signal reduction ≥80% .

- Competitive substrate inhibition : Co-incubate with excess unlabeled peptide (e.g., N-Succinyl-Ile-Ala) to observe dose-dependent fluorescence reduction .

- Orthogonal validation : Cross-check results with alternative methods (e.g., western blot for cleavage products) .

Advanced: How to design experiments to study the interaction of this substrate with non-canonical enzymes (e.g., microbial proteases)?

Answer:

- Screening assays : Use a panel of microbial proteases (e.g., Pseudomonas elastase, Staphylococcus V8 protease) to test cross-reactivity .

- Structural modeling : Perform molecular docking using the substrate’s SMILES string (e.g., CC(NC(=O)CCC(O)=O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC1=CC2=C(C=C1)C(C)=CC(=O)O2) to predict binding interactions with enzyme active sites .

- Mutagenesis studies : Engineer protease active-site mutants (e.g., S195A for chymotrypsin) to assess loss of hydrolysis activity .

Basic: What are the storage and handling requirements to ensure substrate stability?

Answer:

- Storage : Lyophilized substrate should be stored at –20°C in desiccated, light-protected vials. Reconstitute in DMSO (10 mg/mL) and aliquot to avoid freeze-thaw cycles .

- Stability testing : Monitor fluorescence of stock solutions weekly; discard if background signal increases >5% over baseline .

Advanced: How to troubleshoot low signal-to-noise ratios in assays using this substrate?

Answer:

- Substrate solubility : Ensure complete dissolution in assay buffer. For hydrophobic batches, add ≤0.1% Triton X-100 to improve solubility without inhibiting enzymes .

- Quenching agents : Include 0.01% sodium azide to prevent microbial growth in long-term assays.

- Fluorescence interference : Screen assay components (e.g., reducing agents like DTT) for autofluorescence using a substrate-free blank .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.